molecular formula C15H10BrNO B8814892 6-Bromo-4-phenoxyquinoline

6-Bromo-4-phenoxyquinoline

Cat. No. B8814892
M. Wt: 300.15 g/mol
InChI Key: XFBSANUOQZZDMY-UHFFFAOYSA-N
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Patent
US07253285B2

Procedure details

A mixture of 6-bromo-4-chloro-quinoline (1.5 g, 6.18 mmol) and sodium phenoxide (2.32 g, 24.74 mmol) in phenol (8.65 g) was heated to 150° C. in a sealed tube and stirred for 15 h. Then, the suspension was diluted with water and extracted with ethyl acetate (3×50 mL). The combined extracts were washed with 1.0N sodium hydroxide (3×50 mL), brine solution and dried over anhydrous magnesium sulfate. After filtration of the drying agent, the filtrate was removed under the vacuum and the residue was purified by using a Biotage silica gel column chromatography to afford 1.33 g (71.6% yield) of 6-bromo-4-phenoxy-quinoline as a light brown solid: EI-HRMS m/e calcd for C15H10BrNO (M+) 298.9946, found 298.9946.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
8.65 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2Cl.[O-:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[Na+]>C1(O)C=CC=CC=1.O>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=C2C(=CC=NC2=CC1)Cl
Name
Quantity
2.32 g
Type
reactant
Smiles
[O-]C1=CC=CC=C1.[Na+]
Name
Quantity
8.65 g
Type
solvent
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined extracts were washed with 1.0N sodium hydroxide (3×50 mL), brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration of the drying agent
CUSTOM
Type
CUSTOM
Details
the filtrate was removed under the vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC=1C=C2C(=CC=NC2=CC1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 71.6%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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